

# Application of m-Anisaldehyde in fragrance and flavor chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *m*-Anisaldehyde

Cat. No.: B106831

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An Application and Protocol Guide to **m-Anisaldehyde** in Flavor and Fragrance Chemistry

## Introduction

**m-Anisaldehyde** (3-methoxybenzaldehyde, CAS No. 591-31-1) is an aromatic aldehyde utilized in the flavor and fragrance industry for its distinct sensory characteristics. Structurally, it is one of three isomers of anisaldehyde, with the para-isomer being the most commercially prevalent.[1] While less common, **m-anisaldehyde** offers a unique olfactory profile that is valuable in the creation of complex flavor and fragrance compositions. Its applications range from providing sweet, floral notes in perfumes to contributing to the flavor profiles of baked goods, beverages, and confectionery.[2] This document provides detailed application notes, physicochemical data, and experimental protocols for researchers, scientists, and drug development professionals working with **m-anisaldehyde**.

## Application Notes

### Fragrance Applications

The olfactory profile of **m-anisaldehyde** is primarily characterized by anise, sweet, floral, and vanilla notes.[3] This makes it a versatile ingredient for perfumers.

- **Role in Fragrance Compositions:** Unlike its para-isomer, which is known for a dominant powdery, hawthorn-like scent, **m-anisaldehyde** provides a cleaner, more direct anise note. [4] It can be used to:

- Introduce or enhance sweet, spicy, and floral accords.
- Act as a modifier for other floral or balsamic ingredients.
- Round off the sharpness of other aldehydes, providing a smoother overall scent profile.[\[4\]](#)  
[\[5\]](#)
- **Stability and Formulation:** As an aldehyde, **m-anisaldehyde** is susceptible to oxidation over time, which can diminish its odor intensity. It also exhibits poor stability in alkaline media (e.g., soap) and in the presence of amines, where it can cause discoloration.[\[4\]](#)[\[5\]](#)  
Formulators should consider the use of antioxidants and careful pH control in the final product base. Stability testing under relevant conditions (e.g., heat, UV light) is critical.

## Flavor Applications

**m-Anisaldehyde** is recognized as a flavoring food additive and is used to impart specific nuances in a variety of food products.[\[2\]](#) Its flavor profile is described as sweet, anisic, and creamy, with cherry and vanilla undertones.[\[3\]](#)

- **Use in Flavor Systems:** It is effective in building brown flavor profiles such as vanilla, caramel, and chocolate, as well as in fruit flavors like cherry and raspberry.[\[5\]](#)[\[6\]](#)
- **Regulatory Status and Usage Levels:** **m-Anisaldehyde** is listed by the Flavor and Extract Manufacturers Association (FEMA) and has established usage levels in various food categories, as detailed in the data tables below. These levels typically range from 1 to 25 ppm.[\[2\]](#)

## Data Presentation

### Table 1: Physicochemical Properties of m-Anisaldehyde

Property	Value	Reference(s)
CAS Number	591-31-1	[2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	[3]
Molecular Weight	136.15 g/mol	[3]
Appearance	Colorless to pale yellow clear liquid	[2]
Boiling Point	143 °C @ 50 mmHg / 230 °C @ 760 mmHg	[2]
Density	1.116 - 1.122 g/mL @ 25 °C	[2]
Refractive Index	1.549 - 1.555 @ 20 °C	[2]
Flash Point	>110 °C (>230 °F)	[2]
Solubility	Soluble in alcohol; Insoluble in water	[2]
Vapor Pressure	0.065 mmHg @ 25 °C (est.)	[2]

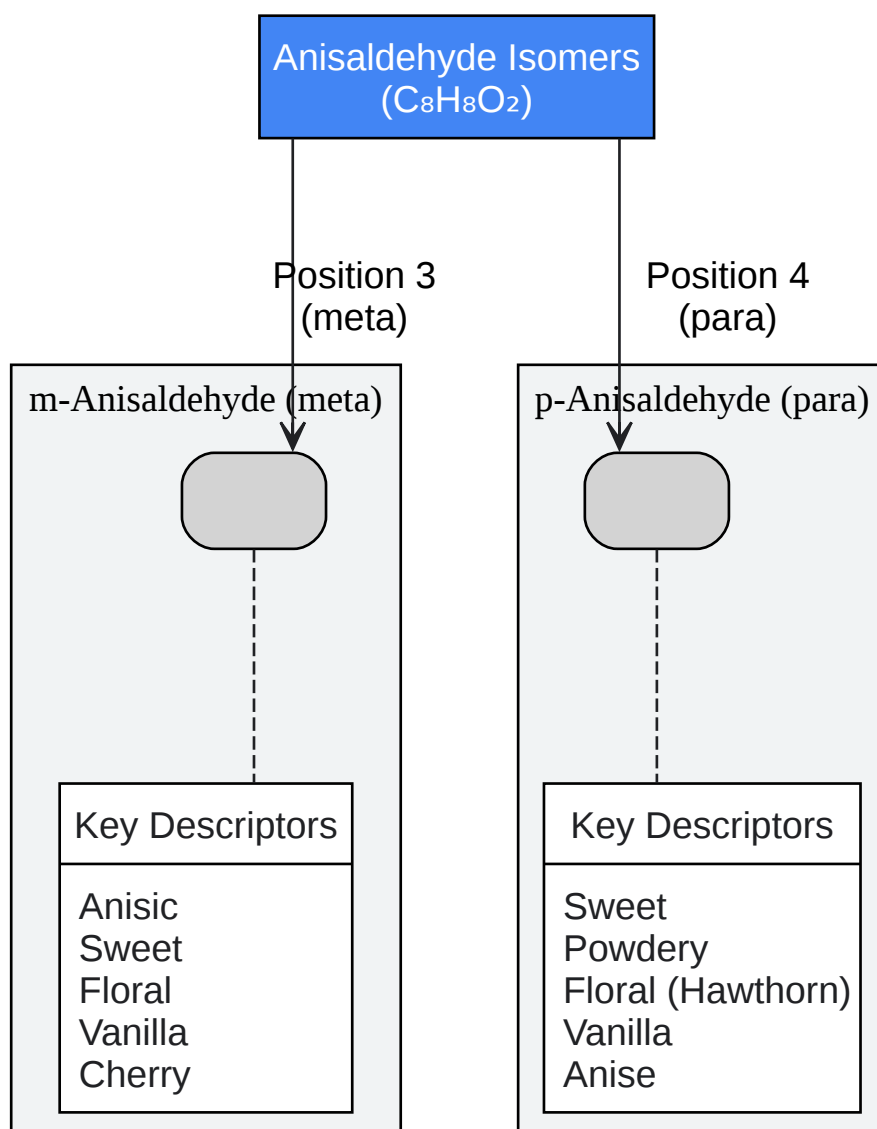
## Table 2: Olfactory Profile Comparison of Anisaldehyde Isomers

Feature	m-Anisaldehyde (meta-isomer)	p-Anisaldehyde (para-isomer)	Reference(s)
CAS Number	591-31-1	123-11-5	[2][4]
Primary Odor	Anisic, Sweet, Floral	Sweet, Powdery, Floral, Hawthorn	[2][4]
Sub-nuances	Vanilla, Cherry, Spicy	Vanilla, Anise, Woody, Coumarin, Creamy	[3][5]
Odor Strength	Medium to High	High	[4][5]
Typical Use	Modifier, sweet/spicy floral notes	Main component in lilac, hawthorn, mimosa, and honeysuckle accords	[6]

**Table 3: Reported Usage Levels of m-Anisaldehyde in Food (mg/kg or ppm)**

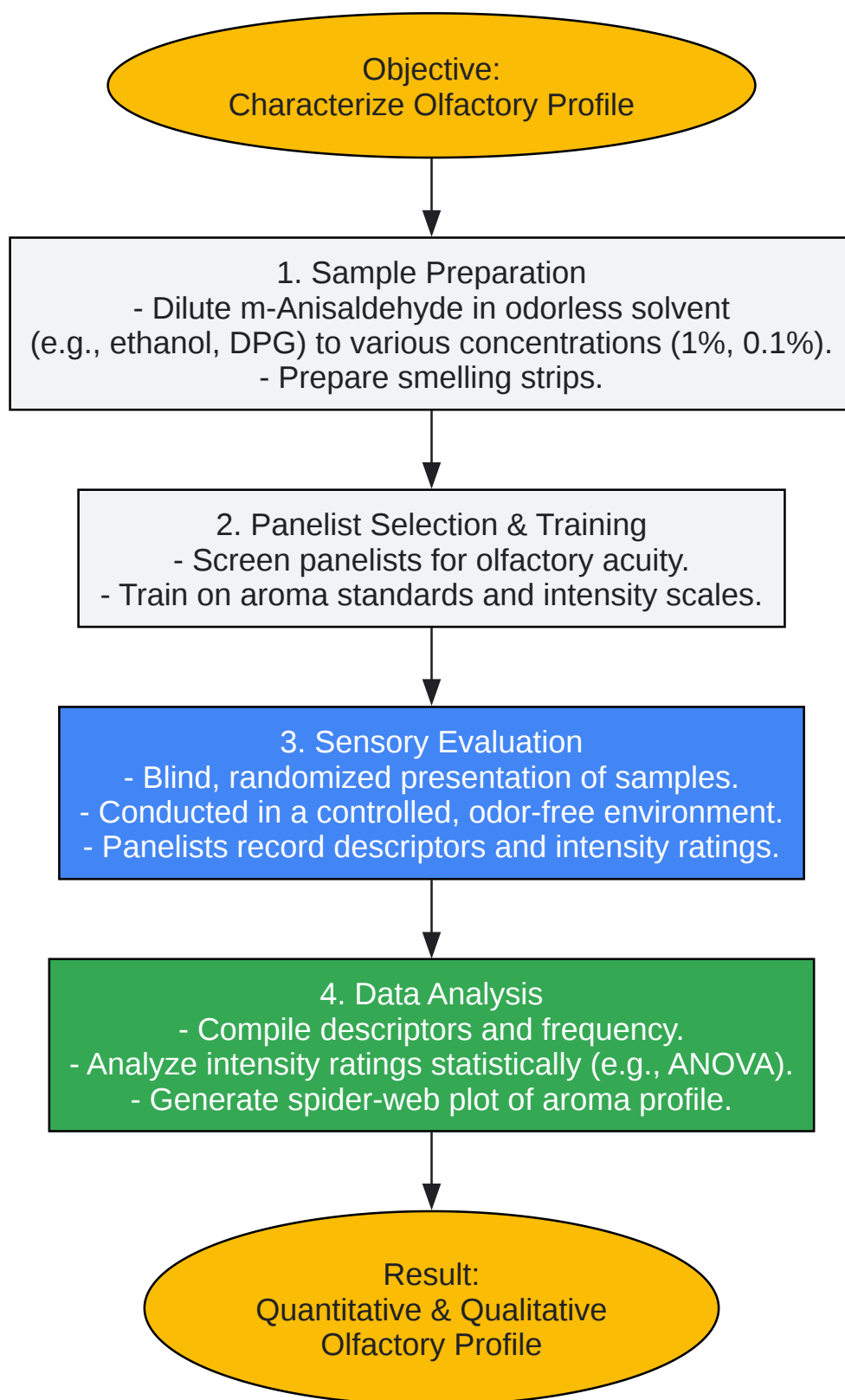
Food Category	Normal Use	Maximum Use
Bakery Wares	5.0	25.0
Non-alcoholic Beverages	2.0	10.0
Alcoholic Beverages	4.0	20.0
Confectionery	4.0	20.0
Dairy Products (excl. frozen)	2.0	10.0
Edible Ices (incl. sherbet)	3.0	15.0
Meat Products	1.0	5.0
Processed Fruit	2.0	10.0
Ready-to-eat Savouries	5.0	25.0
Soups, Sauces, Spices	2.0	10.0
(Data sourced from The Good Scents Company, referencing European Food Safety Authority (EFSA) flavor usage levels) <sup>[2]</sup>		

## Visualizations



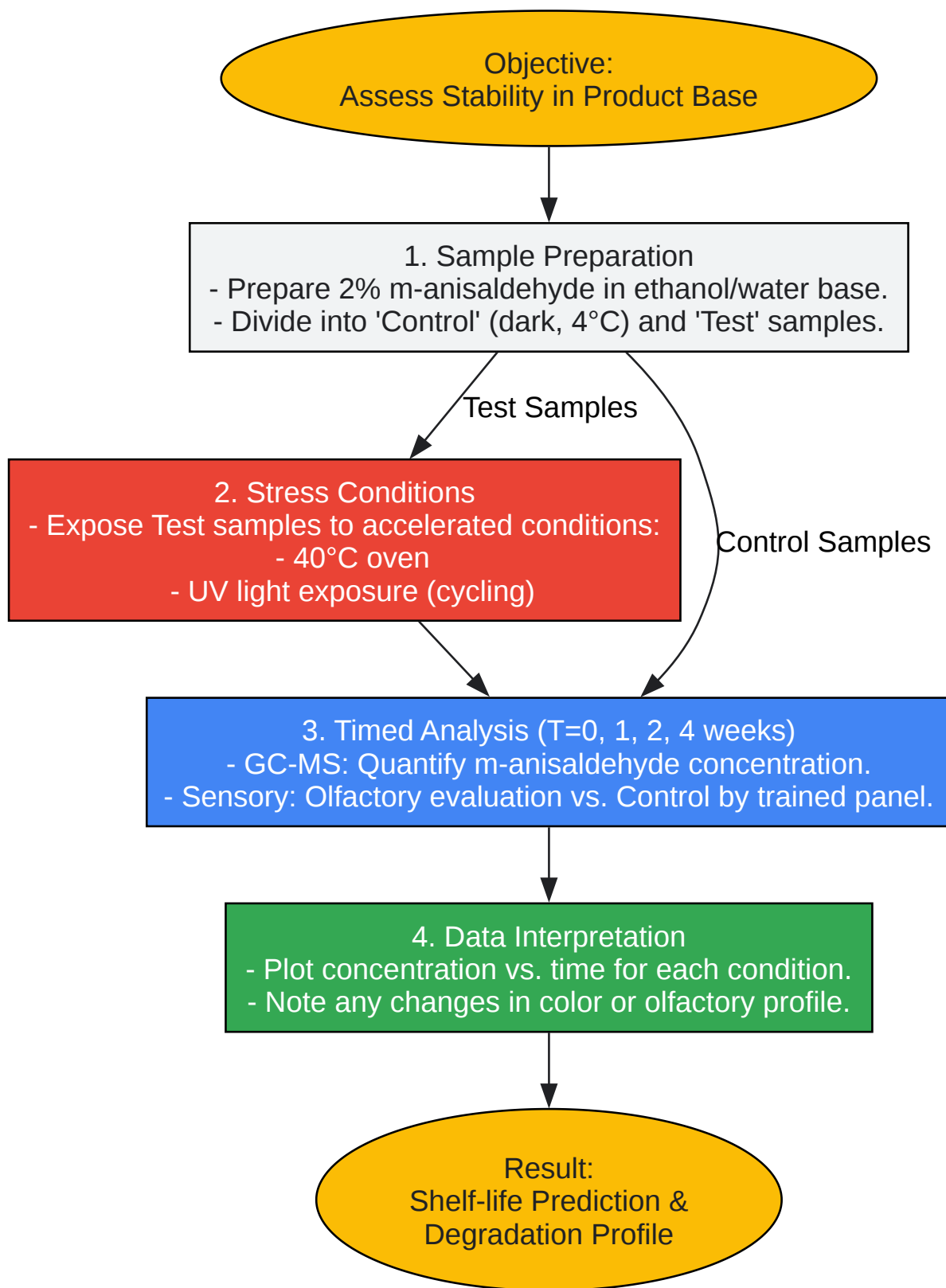
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**Caption:** Isomeric relationship and olfactory profiles. (Max-width: 760px)



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**Caption:** Workflow for sensory evaluation of **m-anisaldehyde**. (Max-width: 760px)



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**Caption:** Workflow for accelerated stability testing. (Max-width: 760px)



## Experimental Protocols

### Protocol 1: Sensory Evaluation by Descriptive Analysis

This protocol outlines a method to qualitatively and quantitatively characterize the olfactory profile of **m-anisaldehyde**.

1. Objective: To identify the key odor descriptors of **m-anisaldehyde** and rate their relative intensities.

2. Materials:

- **m-Anisaldehyde** ( $\geq 97\%$  purity)
- Odorless solvent (e.g., ethanol 95% or dipropylene glycol)
- Standard perfume smelling strips (blotters)
- Glass vials with caps
- Aroma reference standards for panel training (e.g., anethole for "anise," vanillin for "vanilla," benzaldehyde for "cherry/almond")
- Data collection forms or software

3. Panelist Selection:

- Select 8-12 panelists based on their demonstrated ability to detect and describe different odors.<sup>[7]</sup>
- Panelists should be free of colds, allergies, or other conditions that could affect their sense of smell.<sup>[8]</sup>

4. Sample Preparation:

- Prepare a 1.0% solution of **m-anisaldehyde** in the chosen solvent.
- Dip the end of a smelling strip 1 cm into the solution and allow the solvent to evaporate for 30 seconds.

- Place each prepared strip in a labeled, capped vial until evaluation.

#### 5. Evaluation Procedure:

- Conduct the session in a well-ventilated, odor-neutral room.[\[8\]](#)
- Panelists are provided with the coded sample and a data collection form.
- Phase 1 (Descriptor Generation): Panelists smell the sample and individually list all olfactory descriptors they perceive. The panel leader then compiles a consensus list of the most frequent and relevant terms (e.g., anise, sweet, vanilla, floral, cherry, spicy).
- Phase 2 (Intensity Rating): In a subsequent session, panelists rate the intensity of each consensus descriptor on a labeled magnitude scale (LMS) or a 10-point numerical scale (0 = not perceptible, 10 = extremely strong).[\[9\]](#)

#### 6. Data Analysis:

- Calculate the mean intensity rating for each descriptor across all panelists.
- Analyze the data for statistical significance (e.g., using ANOVA) to identify the most prominent descriptors.
- Visualize the results using a spider-web (radar) plot to provide a clear olfactory fingerprint of the material.

## Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method to determine the concentration of **m-anisaldehyde** in a fragrance oil or alcoholic solution.

1. Objective: To accurately quantify the percentage (w/w) of **m-anisaldehyde** in a complex mixture.

#### 2. Instrumentation and Materials:

- Gas Chromatograph with Mass Spectrometric detector (GC-MS).[\[10\]](#)

- Capillary Column: TG-1MS (30 m x 0.25 mm I.D. x 0.25  $\mu$ m film) or equivalent non-polar column.<sup>[10]</sup>
- Autosampler and 2 mL vials.
- Internal Standard (IS): e.g., 4,4'-Dibromobiphenyl or another non-reactive compound not present in the sample.
- Solvent: Methyl tert-butyl ether (MTBE) or ethyl acetate.
- **m-Anisaldehyde** reference standard ( $\geq 99\%$  purity).

### 3. Preparation of Standards:

- Internal Standard Stock: Prepare a 1000  $\mu$ g/mL solution of the IS in the chosen solvent.
- Calibration Standards: Prepare a series of calibration standards by weighing known amounts of the **m-anisaldehyde** reference standard into vials. Add a fixed amount of the IS stock solution and dilute with the solvent to achieve concentrations ranging from 2 to 100  $\mu$ g/mL.

### 4. Sample Preparation:

- Accurately weigh approximately 100 mg of the fragrance oil/sample into a 10 mL volumetric flask.
- Add a fixed amount of the IS stock solution (the same as used for calibration standards).
- Dilute to the mark with the solvent. The final concentration should fall within the calibration range.

### 5. GC-MS Parameters:

- Injection Volume: 1.0  $\mu$ L (split mode, e.g., 100:1).
- Inlet Temperature: 250  $^{\circ}$ C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Program: 60°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min. (This program should be optimized to ensure separation from other matrix components).[10]
- MS Detector: Operate in Selected Ion Monitoring (SIM) mode.
  - Target Ions for **m-Anisaldehyde**: m/z 136 (Molecular Ion), 135, 107.
  - Target Ions for IS: Select characteristic, high-mass ions for the chosen internal standard.
- MS Source Temperature: 230 °C.

#### 6. Quantification:

- Generate a calibration curve by plotting the peak area ratio (**m-anisaldehyde** / IS) against the concentration of **m-anisaldehyde** for the calibration standards.
- Calculate the concentration of **m-anisaldehyde** in the prepared sample using the regression equation from the calibration curve.
- Determine the final percentage (w/w) in the original sample based on the initial weight and dilution factor.

## Protocol 3: Accelerated Stability Assessment in an Alcoholic Base

This protocol is designed to evaluate the stability of **m-anisaldehyde** in a typical fragrance base under stress conditions.

1. Objective: To assess the degradation (concentration loss) and olfactory changes of **m-anisaldehyde** over time when exposed to heat and UV light.

#### 2. Materials:

- A simple fragrance base (e.g., 80:20 Ethanol/Deionized Water).
- **m-Anisaldehyde** (≥97% purity).
- Glass spray bottles (some clear for UV, some amber for controls).

- Temperature-controlled oven set to 40°C.
- UV light chamber or a stable source of UV-A light.
- GC-MS system for quantitative analysis (as per Protocol 2).
- Trained sensory panel (as per Protocol 1).

### 3. Procedure:

- Sample Preparation (T=0):
  - Prepare a batch of 2% (w/w) **m-anisaldehyde** in the alcoholic base.
  - Fill multiple amber glass bottles and store them in the dark at 4°C. These are the "Control" samples.
  - Fill multiple clear glass bottles for the UV test and amber bottles for the heat test. These are the "Test" samples.
  - Immediately analyze a T=0 sample via GC-MS to establish the initial concentration. Conduct a sensory evaluation to establish the initial olfactory profile.
- Accelerated Aging:
  - Place the heat-test samples in the 40°C oven.
  - Place the UV-test samples in the UV light chamber.
- Analysis Schedule:
  - At specified time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), remove one sample from each condition (Control, Heat, UV).
  - Allow samples to return to room temperature.
  - Visually inspect for any color change.

- Perform quantitative GC-MS analysis on each sample to determine the concentration of **m-anisaldehyde** remaining.
- Conduct a sensory evaluation (e.g., a triangle test) comparing each stressed sample against the Control sample to determine if there is a perceptible difference in odor.[8]

#### 4. Data Interpretation:

- Plot the percentage of **m-anisaldehyde** remaining versus time for each condition (Control, Heat, UV).
- Document any significant olfactory differences or color changes noted by the sensory panel.
- The results will indicate the stability of **m-anisaldehyde** under these specific stress conditions, helping to predict its long-term performance in a finished product.

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- To cite this document: BenchChem. [Application of m-Anisaldehyde in fragrance and flavor chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106831#application-of-m-anisaldehyde-in-fragrance-and-flavor-chemistry]

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